2-benzyl-5-phenyl-1H-pyrimidine-4,6-dione
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Overview
Description
2-benzyl-5-phenyl-1H-pyrimidine-4,6-dione is a heterocyclic compound with the molecular formula C17H14N2O2 It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-5-phenyl-1H-pyrimidine-4,6-dione typically involves the condensation of benzylamine with benzaldehyde to form an imine intermediate, followed by cyclization with a suitable reagent to form the pyrimidine ring. The reaction conditions often require the use of a catalyst and an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent concentration, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-benzyl-5-phenyl-1H-pyrimidine-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyrimidines, depending on the specific reagents and conditions used .
Scientific Research Applications
2-benzyl-5-phenyl-1H-pyrimidine-4,6-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-benzyl-5-phenyl-1H-pyrimidine-4,6-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit DNA synthesis or repair, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione: Known for its antitumor activity and PARP-1 inhibition.
Pyrimido[4,5-d]pyrimidines: These compounds have applications in medicinal chemistry due to their biological activities.
Uniqueness
2-benzyl-5-phenyl-1H-pyrimidine-4,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl and phenyl groups contribute to its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H14N2O2 |
---|---|
Molecular Weight |
278.30 g/mol |
IUPAC Name |
2-benzyl-5-phenyl-1H-pyrimidine-4,6-dione |
InChI |
InChI=1S/C17H14N2O2/c20-16-15(13-9-5-2-6-10-13)17(21)19-14(18-16)11-12-7-3-1-4-8-12/h1-10,15H,11H2,(H,18,19,20,21) |
InChI Key |
ZSDVEOWXSGHRAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=O)C(C(=O)N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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